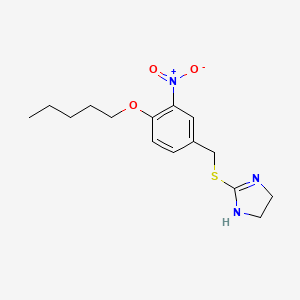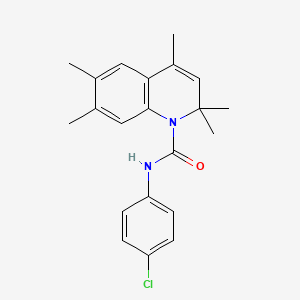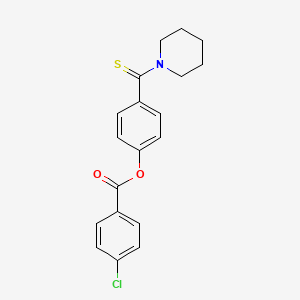![molecular formula C17H14ClN3O4S2 B11657367 4-chlorophenyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazol-4-yl sulfide](/img/structure/B11657367.png)
4-chlorophenyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazol-4-yl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chlorophenyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazol-4-yl sulfide is a complex organic compound with the molecular formula C17H14ClN3O4S2 and a molecular weight of 423.9 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazol-4-yl sulfide involves multiple steps, typically starting with the preparation of the pyrazole ring followed by sulfonylation and chlorination reactions. The exact synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
standard organic synthesis techniques involving controlled reaction conditions, purification steps, and quality control measures are employed to ensure the compound’s integrity .
Chemical Reactions Analysis
Types of Reactions
4-chlorophenyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazol-4-yl sulfide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfide group can be oxidized to a sulfoxide or sulfone.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the sulfide group yields a sulfoxide or sulfone .
Scientific Research Applications
4-chlorophenyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazol-4-yl sulfide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-chlorophenyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazol-4-yl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with protein active sites, potentially inhibiting enzyme activity. The nitro group may also participate in redox reactions, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenyl 3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl sulfide
- 4-chlorophenyl 3,5-dimethyl-1-[(2,4,6-triisopropylphenyl)sulfonyl]-1H-pyrazol-4-yl sulfide
- 4-chlorophenyl 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl sulfide
Uniqueness
The uniqueness of 4-chlorophenyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazol-4-yl sulfide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H14ClN3O4S2 |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1-(2-nitrophenyl)sulfonylpyrazole |
InChI |
InChI=1S/C17H14ClN3O4S2/c1-11-17(26-14-9-7-13(18)8-10-14)12(2)20(19-11)27(24,25)16-6-4-3-5-15(16)21(22)23/h3-10H,1-2H3 |
InChI Key |
LNNYHQBHKSCDMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-methyl-1-[(4-propylphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-4-nitro-N-phenylbenzamide](/img/structure/B11657289.png)
![10-acetyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11657292.png)

![N-(4-{[(2E)-2-(2-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11657297.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11657303.png)
![propyl 4-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate](/img/structure/B11657315.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B11657330.png)
![N-[(E)-(2-chlorophenyl)methylidene]-1-ethyl-1H-benzimidazol-2-amine](/img/structure/B11657340.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11657341.png)

![2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B11657355.png)
![6-Amino-3-(1,3-benzodioxol-5-yl)-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11657356.png)

